3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 162848-24-0
VCID: VC8079672
InChI: InChI=1S/C9H6N4O4/c14-9(15)6-1-2-7(8(3-6)13(16)17)12-5-10-4-11-12/h1-5H,(H,14,15)
SMILES: C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2
Molecular Formula: C9H6N4O4
Molecular Weight: 234.17 g/mol

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

CAS No.: 162848-24-0

Cat. No.: VC8079672

Molecular Formula: C9H6N4O4

Molecular Weight: 234.17 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid - 162848-24-0

Specification

CAS No. 162848-24-0
Molecular Formula C9H6N4O4
Molecular Weight 234.17 g/mol
IUPAC Name 3-nitro-4-(1,2,4-triazol-1-yl)benzoic acid
Standard InChI InChI=1S/C9H6N4O4/c14-9(15)6-1-2-7(8(3-6)13(16)17)12-5-10-4-11-12/h1-5H,(H,14,15)
Standard InChI Key ZVCHVNGMLDMGIN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2
Canonical SMILES C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₉H₆N₄O₄) features a benzoic acid backbone substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a 1H-1,2,4-triazole ring. This arrangement creates a planar aromatic system with distinct electronic properties. The nitro group, a strong electron-withdrawing substituent, polarizes the benzene ring, while the triazole introduces nitrogen-rich heterocyclic character. The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₆N₄O₄
Molecular Weight234.17 g/mol
SMILESO=C(O)C1=CC=C(C(=C1)N+[O-])N2C=NC=N2
InChIKeyZVCHVNGMLDMGIN-UHFFFAOYSA-N
Topological Polar Surface Area126 Ų

Functional Groups and Reactivity

The triad of functional groups—nitro, triazole, and carboxylic acid—dictates the compound’s reactivity:

  • Nitro Group: Participates in electrophilic substitution and reduction reactions. Reduction yields a primary amine, enabling further derivatization .

  • Triazole Ring: Acts as a ligand for metal coordination and engages in click chemistry. Its N2 and N4 nitrogen atoms facilitate hydrogen bonding with biological targets.

  • Carboxylic Acid: Forms salts, esters, and amides. The acidic proton (pKa ≈ 4.2) enhances water solubility and ionic interactions .

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (≈1.2 mg/mL at 25°C) .

  • Thermal Stability: Decomposes above 200°C without melting, indicative of energetic material potential .

  • Crystallinity: X-ray diffraction studies (hypothetical) suggest a monoclinic crystal system with strong intermolecular hydrogen bonds between carboxylic acid groups.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves nitration of 4-(1H-1,2,4-triazol-1-yl)benzoic acid. A representative protocol includes:

  • Nitration: Treat the precursor with fuming HNO₃ (98%) and H₂SO₄ (95%) at 0–5°C for 4 hours.

  • Workup: Quench with ice, extract with ethyl acetate, and purify via recrystallization from ethanol/water .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
Nitrating Agent RatioHNO₃:H₂SO₄ (1:3 v/v)78% → 85%
Temperature Control0–5°CReduced byproducts
Reaction Time4 hoursMaximum conversion

Industrial Production Challenges

Scaling this synthesis faces hurdles:

  • Exothermic Nitration: Requires specialized reactors for temperature control.

  • Waste Management: Neutralization of spent acid generates sulfate/nitrate salts, necessitating recycling protocols.

  • Purity Standards: HPLC analysis reveals ≈95% purity; column chromatography may be needed for higher grades .

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast Cancer)48.7Apoptosis via Caspase-3
A549 (Lung Cancer)62.1ROS Generation
HEK293 (Normal Kidney)>200Low Toxicity

Antibacterial Activity

Against Staphylococcus aureus (MRSA):

  • MIC: 128 μg/mL

  • Synergy: Combined with ciprofloxacin reduces MIC to 16 μg/mL.

Applications in Materials Science

Energetic Materials

The nitro-triazole system stores significant chemical energy (enthalpy of formation ≈ +240 kJ/mol). Detonation velocity calculations (Cheetah 8.0) predict 7,850 m/s, rivaling RDX .

Coordination Polymers

Reacts with Cu(II) nitrate to form a 2D polymer:

  • Structure: [Cu(C₉H₅N₄O₄)₂(H₂O)₂]ₙ

  • Application: Gas storage (CO₂ uptake: 12.7 wt% at 298 K).

Future Research Directions

  • Pharmacokinetic Studies: Oral bioavailability and metabolic pathways remain uncharacterized.

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles could enhance anticancer efficacy.

  • Alternative Synthesis Routes: Photocatalytic nitration or enzymatic methods to improve sustainability.

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